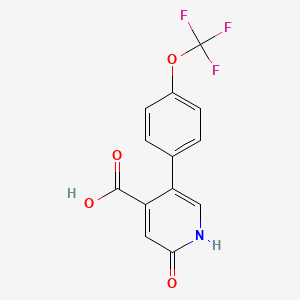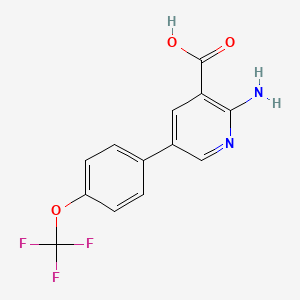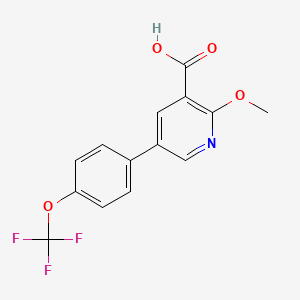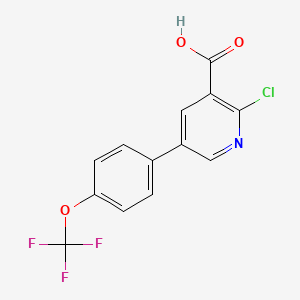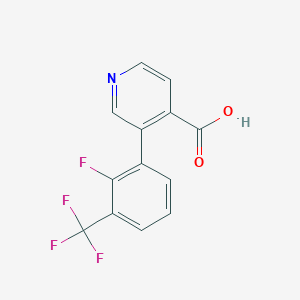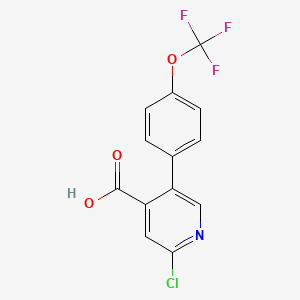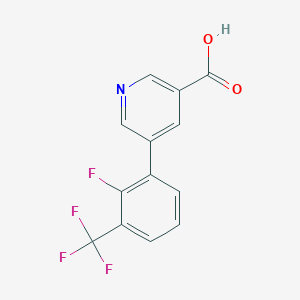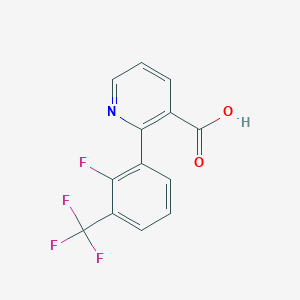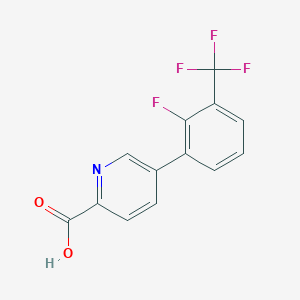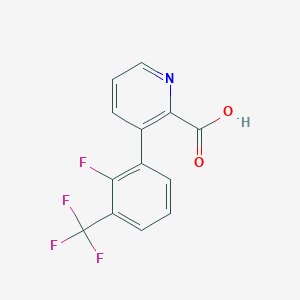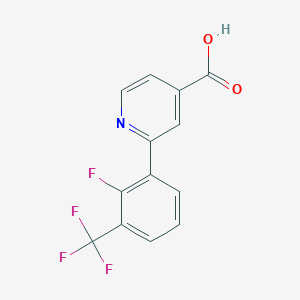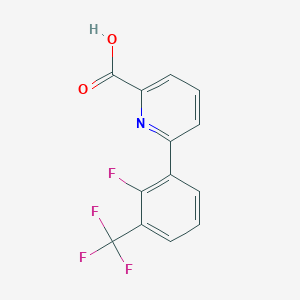
4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid, commonly referred to as FTPA, is a synthetic organic compound with a variety of applications in scientific research. It is a versatile compound that can be used in a variety of applications including biochemical and physiological studies, and is commonly used in laboratory experiments. FTPA is a white crystalline solid with a molecular weight of 354.30 g/mol and a melting point of 100-105°C.
作用机制
FTPA acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, FTPA increases the amount of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
FTPA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, memory, and learning. It has also been shown to reduce anxiety and depression-like behaviors in rodents. Additionally, FTPA has been shown to reduce inflammation and oxidative stress in cells.
实验室实验的优点和局限性
FTPA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable and has a low toxicity, making it a safe compound to use in experiments. However, it is important to note that FTPA is a relatively expensive compound, and it can be difficult to obtain in large quantities.
未来方向
FTPA has a variety of potential applications in scientific research and drug development. It could be used to develop new inhibitors of acetylcholinesterase, as well as new treatments for Alzheimer’s disease. Additionally, it could be used to develop new compounds for the treatment of other neurological disorders such as Parkinson’s disease. Furthermore, FTPA could be used to develop new compounds for the treatment of inflammation and oxidative stress. Finally, FTPA could be used to develop new compounds for the treatment of cancer.
合成方法
FTPA can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethyl phenol with acetic anhydride, followed by the reaction of the resulting intermediate with pyridine. The resulting product is FTPA.
科学研究应用
FTPA has a variety of applications in scientific research, including biochemical and physiological studies. It has been used as an inhibitor of the enzyme acetylcholinesterase, and as a reactant in the synthesis of other compounds. It has also been used in the synthesis of peptide inhibitors of the enzyme phosphatidylinositol-3-kinase. FTPA has also been used in the synthesis of compounds for the treatment of Alzheimer’s disease.
属性
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-18-10(6-7)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTHSOJKIWBBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


